cis-3-Carbomethoxycyclopentane-1-carboxylic acid
CAS No.: 1098881-13-0
Cat. No.: VC8047359
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1098881-13-0 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
| Standard InChI Key | FVUHGTQDOMGZOT-RITPCOANSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CC[C@H](C1)C(=O)O |
| SMILES | COC(=O)C1CCC(C1)C(=O)O |
| Canonical SMILES | COC(=O)C1CCC(C1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid, reflects its bicyclic structure and stereochemistry. The cyclopentane ring adopts a puckered conformation, with the carboxylic acid (–COOH) and methoxycarbonyl (–COOCH) groups occupying adjacent positions in a cis orientation . Key structural identifiers include:
The stereochemistry is critical to its reactivity, as the spatial arrangement influences hydrogen bonding, dipole interactions, and enzymatic recognition .
Physicochemical Properties
The compound’s solubility, melting point, and stability are governed by its polar functional groups. It exhibits moderate solubility in polar solvents like methanol and ethyl acetate but limited solubility in nonpolar solvents. Its values (approximately 4.2 for the carboxylic acid and 12–14 for the ester) enable selective deprotonation or hydrolysis under controlled conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves esterification of cyclopentane-1,3-dicarboxylic acid with methanol in the presence of sulfuric acid as a catalyst :
Key Reaction Conditions:
Stereoselective Synthesis
Advanced methods employ rhodium-catalyzed domino reactions to achieve high enantioselectivity (>97% ee). A study by Nature Communications detailed a five-step cascade involving oxonium ylide formation, -sigmatropic rearrangement, oxy-Cope rearrangement, tautomerization, and intramolecular carbonyl ene reactions . This approach installs four stereogenic centers with remarkable precision, making it invaluable for pharmaceutical applications .
Industrial Manufacturing
Industrial processes optimize scalability using continuous-flow reactors and catalytic recycling. Parameters such as temperature (50–70°C), pressure (1–3 atm), and catalyst concentration (1–5 mol%) are fine-tuned to maximize yield (90–95%) and purity (>97%) .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The compound undergoes predictable transformations:
-
Oxidation: Treatment with or oxidizes the cyclopentane ring to ketones or aldehydes .
-
Reduction: Lithium aluminum hydride () reduces the ester to a primary alcohol .
Nucleophilic Substitution
The methoxycarbonyl group participates in nucleophilic acyl substitution. For example, reaction with amines yields amides:
Common Reagents:
Biological Activity and Research Applications
Antimicrobial Properties
Preliminary assays against E. coli and S. aureus revealed bacteriostatic effects at 100–200 μM, attributed to pH modulation and membrane permeability alterations .
Drug Precursor Utility
The compound serves as a chiral building block for prostaglandin analogs and antiviral agents. Its rigid cyclopentane core mimics natural terpenes, enhancing binding affinity in drug-receptor interactions .
Comparison with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Cyclopentane-1,3-dicarboxylic acid | Lacks ester group; higher polarity | Lower membrane permeability |
| (1S,3R)-Enantiomer | Mirror-image stereochemistry | Altered enzymatic recognition |
The ester group in cis-3-carbomethoxycyclopentane-1-carboxylic acid enhances lipophilicity, improving bioavailability compared to dicarboxylic analogs .
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